molecular formula C17H21N5O B6363241 6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one CAS No. 1253528-01-6

6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one

Cat. No. B6363241
CAS RN: 1253528-01-6
M. Wt: 311.4 g/mol
InChI Key: LMDWMSHIGXPWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one is a useful research compound. Its molecular formula is C17H21N5O and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.17461031 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Transformation and Heterocyclic Synthesis

  • Compounds structurally similar to 6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one have been studied for their ring transformation capabilities, leading to the creation of spirobenzoxazoles and pyrazolo[1,5-d][1,2,4]triazines. These transformations are pivotal in synthesizing compounds with potential biological activities, including antimicrobial and anti-inflammatory properties (Kurasawa et al., 1988).

Multicomponent Reactions for Spiro Derivatives

  • New spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine have been prepared through multicomponent reactions, showcasing the versatility of heterocyclic compounds in creating complex structures with potential for further functionalization (Gladkov et al., 2018).

Antimicrobial Activities of Spiro Compounds

  • Research into the synthesis of novel spiro compounds, including thieno[3,2-d]pyrimidines and their derivatives, has indicated their potential as scaffolds for antimicrobial activities. These findings underscore the importance of such heterocyclic compounds in developing new antimicrobial agents (Hafez et al., 2016).

Anticancer and Antidiabetic Applications

  • Spirothiazolidines and related analogs have been synthesized and evaluated for their anticancer and antidiabetic activities, demonstrating the significant potential of spiro compounds in therapeutic applications. These studies highlight the diversity of biological activities that can be targeted with spiro heterocyclic compounds (Flefel et al., 2019).

Exploration of Unconquered Chemical Space

  • Efforts to explore unconquered chemical space have led to the synthesis of novel heteroaromatic rings, including those related to pyrazolo[1,5-d]triazines, offering new avenues for pharmaceutical research and development. This exploration is crucial for discovering novel compounds with unique properties and potential applications in various scientific fields (Thorimbert et al., 2018).

properties

IUPAC Name

6-methyl-2-pyridin-4-ylspiro[5H-pyrazolo[1,5-d][1,2,4]triazine-7,1'-cycloheptane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-21-17(8-4-2-3-5-9-17)22-15(16(23)20-21)12-14(19-22)13-6-10-18-11-7-13/h6-7,10-12H,2-5,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDWMSHIGXPWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2(CCCCCC2)N3C(=CC(=N3)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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